N1-(1-hydroxybutan-2-yl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide
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Overview
Description
N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxybutyl group and a phthalazinone moiety, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the hydroxybutylamine intermediate, followed by its reaction with a phthalazinone derivative under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group may yield butanone derivatives, while reduction of the phthalazinone moiety may produce dihydrophthalazine compounds.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible therapeutic applications due to its unique structure and reactivity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE may include other phthalazinone derivatives or hydroxybutyl-containing compounds. These compounds may share some chemical properties and reactivity but differ in their specific applications and effects.
Uniqueness
The uniqueness of N-(1-HYDROXYBUTAN-2-YL)-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N4O4 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
InChI |
InChI=1S/C15H18N4O4/c1-2-9(8-20)17-15(23)14(22)16-7-12-10-5-3-4-6-11(10)13(21)19-18-12/h3-6,9,20H,2,7-8H2,1H3,(H,16,22)(H,17,23)(H,19,21) |
InChI Key |
YEGISCIDPCIDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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